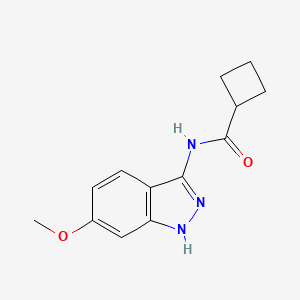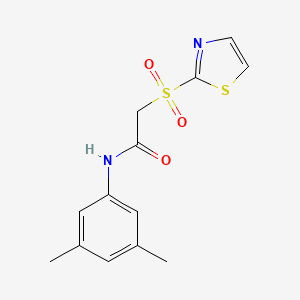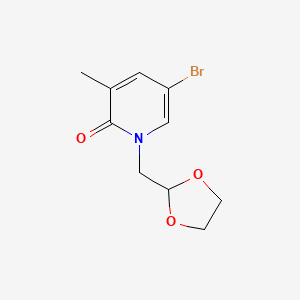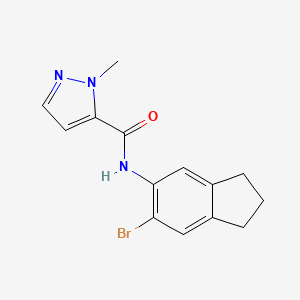
N-(6-methoxy-1H-indazol-3-yl)cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-methoxy-1H-indazol-3-yl)cyclobutanecarboxamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry and drug development. This compound is known for its unique structure and promising biological activities, making it a subject of extensive research in recent years.
Mechanism of Action
The mechanism of action of N-(6-methoxy-1H-indazol-3-yl)cyclobutanecarboxamide is not fully understood. However, studies have suggested that it may act as an inhibitor of certain enzymes, including phosphodiesterases and cyclin-dependent kinases, which are involved in various cellular processes, including cell division and proliferation. By inhibiting these enzymes, N-(6-methoxy-1H-indazol-3-yl)cyclobutanecarboxamide may disrupt these processes, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
N-(6-methoxy-1H-indazol-3-yl)cyclobutanecarboxamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit cancer cell growth and induce apoptosis, as well as its anti-inflammatory and analgesic properties. Additionally, it has been shown to have a low toxicity profile, making it a potential candidate for further drug development.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(6-methoxy-1H-indazol-3-yl)cyclobutanecarboxamide is its unique structure, which makes it a potential candidate for drug development. Additionally, its low toxicity profile and promising biological activities make it an attractive compound for further research. However, one of the limitations of this compound is its relatively complex synthesis method, which may limit its availability and use in certain research settings.
Future Directions
There are several future directions for research on N-(6-methoxy-1H-indazol-3-yl)cyclobutanecarboxamide. One potential direction is the development of more efficient and scalable synthesis methods to increase the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields, including drug development and cancer therapy. Finally, research is needed to evaluate the safety and efficacy of this compound in vivo, which may pave the way for further drug development and clinical trials.
Synthesis Methods
The synthesis of N-(6-methoxy-1H-indazol-3-yl)cyclobutanecarboxamide involves several steps, including the condensation of 3-amino-4-methoxybenzoic acid with ethyl 2-bromoacetate, followed by cyclization and subsequent deprotection to obtain the final product. This method has been optimized and improved over time to increase the yield and purity of the compound.
Scientific Research Applications
N-(6-methoxy-1H-indazol-3-yl)cyclobutanecarboxamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent, with studies demonstrating its ability to inhibit cancer cell growth and induce apoptosis. Additionally, it has been investigated for its anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases.
properties
IUPAC Name |
N-(6-methoxy-1H-indazol-3-yl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-18-9-5-6-10-11(7-9)15-16-12(10)14-13(17)8-3-2-4-8/h5-8H,2-4H2,1H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVDPQNHZSQDOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NN2)NC(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-2-methyl-N-[2-oxo-2-(prop-2-ynylamino)ethyl]benzamide](/img/structure/B7679621.png)

![2-imidazo[1,2-a]pyrazin-8-ylsulfanyl-N-propylacetamide](/img/structure/B7679632.png)
![3-[[3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazol-5-yl]sulfonylmethyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7679639.png)
![2-[[3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazol-5-yl]sulfonylmethyl]-5-methyl-1,3-oxazole](/img/structure/B7679645.png)
![2-[[1-(Dimethylamino)cyclobutyl]methyl-methylamino]-1-(4-pyrazin-2-ylpiperazin-1-yl)ethanone](/img/structure/B7679653.png)


![5-[(5-Bromo-2,3-difluorophenoxy)methyl]-1-methyl-1,2,4-triazole](/img/structure/B7679688.png)
![[4-[(2-Methoxypyridin-3-yl)methyl-methylamino]oxan-4-yl]methanol](/img/structure/B7679690.png)

![4-[[2-Methoxyethyl(prop-2-enyl)amino]methyl]pyridin-2-amine](/img/structure/B7679711.png)
![3-(1,5-Dimethylpyrazol-4-yl)-5-[(3-fluoro-4-methylphenoxy)methyl]-1,2-oxazole](/img/structure/B7679721.png)
![1-(Cyclobutylmethyl)-3-[2-(3-hydroxyphenyl)ethyl]-1-propan-2-ylurea](/img/structure/B7679723.png)